Product packaging for Fentin acetate(Cat. No.:CAS No. 900-95-8)

Fentin acetate

Cat. No.: B1672543
CAS No.: 900-95-8
M. Wt: 409.1 g/mol
InChI Key: WDQNIWFZKXZFAY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fentin acetate (CAS 900-95-8), also known as triphenyltin acetate, is a synthetic organotin compound that historically served as a non-systemic fungicide with protective and some curative activity . Its primary mode of action is the inhibition of mitochondrial ATP synthase, disrupting energy production in target cells . This compound was predominantly used in agricultural research to control a range of fungal pathogens, including early and late blights on potatoes, leaf spot diseases on sugar beet, and anthracnose on beans, typically at application rates between 200-300 g/ha . Beyond its fungicidal properties, this compound also demonstrates activity as an algicide and a molluscicide, making it relevant for studies on invasive species like the golden apple snail . In the laboratory, this compound presents as a white to colourless crystalline solid with a melting point of approximately 122-124 °C . It has low solubility in water (9 mg/L at 20°C) but is highly soluble in various organic solvents such as dichloromethane . Researchers should note that this compound is classified as an obsolete pesticide and is not approved under current EU regulations . It is very toxic to aquatic life with long-lasting effects and is subject to the provisions of the Rotterdam Convention . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses and is strictly not for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H18O2Sn B1672543 Fentin acetate CAS No. 900-95-8

Properties

IUPAC Name

triphenylstannyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C6H5.C2H4O2.Sn/c3*1-2-4-6-5-3-1;1-2(3)4;/h3*1-5H;1H3,(H,3,4);/q;;;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDQNIWFZKXZFAY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O2Sn
Record name STANNANE, ACETOXYTRIPHENYL-
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/10013
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6021408
Record name Triphenyltin acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6021408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Stannane, acetoxytriphenyl- appears as a white crystalline solid. Melting point 123-131 °C (253-268 °F). Used as a fungicide, algaecide and molluscicide. Controls early and late blight on potatoes., Colorless solid; [HSDB] White solid; [CAMEO] White odorless solid; [INCHEM] White powder; [MSDSonline], Solid
Record name STANNANE, ACETOXYTRIPHENYL-
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/10013
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Triphenyltin acetate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7631
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name (Acetyloxy)triphenylstannane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031789
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

In water, about 9 mg/l at pH 5 and 20 °C., In ethanol 22, ethyl acetate 82, dichloromethane 460, hexane 5, toluene 89 (all in g/l at 20 °C)., 0.009 mg/mL at 20 °C
Record name TRIPHENYLTIN ACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1783
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name (Acetyloxy)triphenylstannane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031789
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Density

1.55 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.55 g/cu cm @ 20 °C
Record name STANNANE, ACETOXYTRIPHENYL-
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/10013
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name TRIPHENYLTIN ACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1783
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

1.4e-08 mmHg at 140 °F (EPA, 1998), 0.00000048 [mmHg], Vapor pressure: 1.43X10-5 mm Hg @ 60 °C
Record name STANNANE, ACETOXYTRIPHENYL-
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/10013
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Triphenyltin acetate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7631
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name TRIPHENYLTIN ACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1783
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Colorless crystals, Small needles

CAS No.

900-95-8, 900-45-8
Record name STANNANE, ACETOXYTRIPHENYL-
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/10013
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Fentin acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=900-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, m-nitro-, 3-thio-4-o-tolylsemicarbazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000900458
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fentin acetate [BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000900958
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fentin acetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76068
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetic acid, triphenylstannyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Triphenyltin acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6021408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fentin acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.804
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIPHENYLTIN ACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1783
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name (Acetyloxy)triphenylstannane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031789
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

252 °F (EPA, 1998), 122-123 °C, 121 - 123 °C
Record name STANNANE, ACETOXYTRIPHENYL-
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/10013
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name TRIPHENYLTIN ACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1783
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name (Acetyloxy)triphenylstannane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031789
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Environmental Dynamics and Biogeochemical Cycling of Fentin Acetate

Environmental Persistence and Dissipation Pathways

Fentin acetate's persistence in the environment varies depending on the matrix, with evidence suggesting it is relatively persistent in soil systems but less so in aquatic systems herts.ac.uk. It is a colorless to pale yellow crystalline solid with low aqueous solubility and low volatility ontosight.aiherts.ac.uk.

Degradation in Soil Systems

Degradation of fentin acetate (B1210297) in soil involves various processes, including biological and photochemical degradation, leading to the formation of less complex organotin species, such as diphenyltin (B89523) (DPT) and monophenyltin (MPT), and eventually inorganic tin inchem.orgoup.comresearchgate.net.

Aerobic and Anaerobic Degradation Kinetics

This compound undergoes biodegradation in the environment rayfull.com. Studies have shown that this compound degraded in agricultural fields at 11-16 °C in less than 6 weeks under aerobic conditions and within 6-18 weeks under anaerobic conditions rayfull.comnih.gov. Another study indicated a half-life of approximately 140 days for aromatic labeled ¹⁴C-triphenyltin acetate added to soil at 5.0 & 10.0 ppm and shielded from light nih.gov. Under controlled conditions (darkness, 28 °C, aerobic conditions, 13% moisture), the degradation of organotin compounds in soil generally follows moderate to fast aerobic biotic degradation processes and slow anaerobic biotic degradation researchgate.net.

Research on triphenyltin (B1233371) (TPT), which this compound is converted to, in non-sterilized soil showed half-lives of 27 and 33 days at amendments of 10 and 20 mg Sn kg⁻¹, respectively, in a 231-day incubation experiment researchgate.net. Degradation was significantly slower in sterile soil compared to non-sterilized soils, suggesting the role of microbial activity inchem.orgresearchgate.net. However, one study found no significant difference in the dissipation rate between sterilized and unsterilized soil, suggesting that microbial degradation might not be the primary factor in that specific context nih.gov.

Influence of Soil Physicochemical Characteristics on Persistence

The persistence of triphenyltin acetate and triphenyltin hydroxide (B78521) is influenced by soil type and pH inchem.orgun.org. Temperature is a clearly important factor affecting the dissipation of this compound in soil nih.gov. Rapid degradation rates were observed with half-lives ranging from 8.3 to 19.4 days in Fangtzupo clay loam and 8.0 to 16.3 days in Lanyang loam at temperatures between 30 and 40 °C with varying soil water content (100%, 70%, or 40% of field capacity) nih.gov. Significant increases in half-life (approximately 150 days) occurred at lower temperatures (10 °C) in both soil types nih.gov.

The presence of fungicides like this compound can also influence the degradation of other pesticides in soil, potentially slowing down their breakdown cambridge.org.

Adsorption and Mobility in Soil Matrices

Triphenyltins, including this compound, are strongly adsorbed to soil rayfull.comnih.govinchem.orgechemi.com. This strong adsorption suggests that this compound is expected to have low mobility in soil rayfull.comnih.govechemi.com. In a laboratory soil leaching study, triphenyltins were strongly attached to soil nih.govechemi.com. The Freundlich parameters, log k and 1/n, for triphenyltin to sediment were reported as 1.81 and 0.793, respectively nih.govechemi.com. This strong adsorption minimizes the potential for leaching to groundwater under normal conditions, with a reported slow leaching rate of 1.0 cm day⁻¹ herts.ac.uknih.gov.

Degradation in Aquatic Systems

This compound is considered less persistent in aquatic systems compared to soil herts.ac.uk.

Hydrolysis in Aqueous Media

This compound is converted to fentin hydroxide (triphenyltin hydroxide) in the presence of water nih.govun.orgechemi.comepa.gov. It is rapidly hydrolyzed by water nih.gov. Hydrolysis of triphenyltin compounds in water primarily leads to the formation of triphenyltin hydroxide and various hydrated oxides un.org. This compound is unstable in acids and alkalis at 22 °C, with a decomposition half-time of less than 3 hours at pH 5, 7, or 9 nih.gov.

A reported aqueous hydrolysis DT₅₀ (dissipation time 50%) for this compound at 20 °C and pH 7 is 0.07 days, indicating that it is non-persistent in aqueous media under these conditions herts.ac.uk. Triphenyltin acetate was rapidly and completely hydrolyzed to triphenyltin hydroxide at pH 3-8 and at 23-24 °C in a study, suggesting rapid hydrolysis in vivo as well inchem.org.

Here is a summary of some degradation kinetics data:

MatrixConditionTemperature (°C)Half-life/DT₅₀NotesSource
SoilAerobic Field11-16<6 weeks rayfull.comnih.gov
SoilAnaerobic Field11-166-18 weeks rayfull.comnih.gov
SoilLaboratory, Shielded-~140 daysAromatic labeled ¹⁴C-TPTA, 5-10 ppm nih.gov
SoilLaboratory30-408.0-19.4 daysVarious soil types & water content nih.gov
SoilLaboratory10~150 daysVarious soil types & water content nih.gov
SoilNon-sterilized-27-33 daysTriphenyltin, 10-20 mg Sn kg⁻¹, 231-day study researchgate.net
WaterHydrolysis, pH 7200.07 daysDT₅₀ herts.ac.uk
Aqueous MediaHydrolysis, pH 3-823-24 Rapid/Complete Conversion to TPTH inchem.org
Photolysis and Atmospheric Oxygen Effects

This compound is susceptible to degradation by sunlight and atmospheric oxygen. inchem.orglookchem.comchemicalbook.comhb-p.comgeo-leo.de When irradiated at wavelengths greater than 350 nm, this compound on a watch glass degrades into diphenyltin, monophenyltin, and inorganic tin species. nih.gov Triphenyltin hydroxide, a primary transformation product of this compound, also undergoes photolysis in water, with approximately 72% degradation observed after 36 days of sunlight exposure, yielding diphenyltin species as the primary products. nih.govnih.gov The decomposition of this compound is accelerated by sunlight. inchem.org

In the atmosphere, this compound is expected to exist in both vapor and particulate phases. nih.govrayfull.com Vapor-phase this compound is degraded by reaction with photochemically-produced hydroxyl radicals, with an estimated half-life of 2.7 days in air. nih.govrayfull.com Particulate-phase this compound is removed from the atmosphere through wet and dry deposition. nih.govrayfull.com

Degradation in Plant Systems

Studies on the effect of tin compounds on plants indicate that this compound undergoes degradation in plant systems. In the presence of light and air, this compound can form byproducts such as diphenyltin and ultimately insoluble tin within plants. inchem.org When 113Sn-labelled this compound or hydroxide was applied to potato foliage, no significant translocation of 113Sn from leaves to tubers was observed above the limit of determination (0.0001 ppm). inchem.org The tin content from leaves can be transferred to the ground. inchem.org

Metabolite Formation and Transformation Products

The degradation of this compound in the environment proceeds through a series of dearylation steps, leading to the formation of less phenylated tin species.

Formation of Triphenyltin Hydroxide (TPTH)

This compound is readily converted to triphenyltin hydroxide (TPTH) in the presence of water. inchem.orglookchem.comchemicalbook.comhb-p.com This hydrolysis is a significant initial step in the environmental transformation of this compound. The conversion is almost complete within eight hours at 20°C in the presence of water. inchem.org

Subsequent Degradation to Di- and Monophenyltin Compounds

Triphenyltin hydroxide, formed from this compound, subsequently degrades to di- and monophenyltin hydroxide. inchem.org This process involves the stepwise cleavage of phenyl groups from the tin atom. Diphenyltin compounds can react similarly to triphenyltin compounds but their hydroxides quickly lose water to form oxides. lookchem.comchemicalbook.com Diphenyltin compounds can also lose phenyl groups as benzene (B151609) under the influence of water, acids, or bases. lookchem.comchemicalbook.com Monophenyltin compounds are converted by alkali into the hydroxide, which immediately loses water to form phenylstannonic acid. lookchem.comchemicalbook.com Phenyltin compounds are slowly decomposed by sunlight and more rapidly by UV light, yielding inorganic tin via di- and monophenyltin compounds. lookchem.comchemicalbook.com

Ultimate Mineralization to Inorganic Tin Salts and Other Byproducts

The degradation pathway of fentin compounds ultimately leads to the release of tin as inorganic tin salts. inchem.orglookchem.comchemicalbook.com This mineralization represents the final step in the breakdown of the organotin structure. Besides inorganic tin, other degradation products such as phenol, benzene, acetone, and hydrogen peroxide have been detected when triphenyltin acetate is decomposed in solution. inchem.org The resulting benzene is often liberated during the degradation process in soil and other biological media. lookchem.comchemicalbook.com

Bioaccumulation and Biotransformation in Environmental Compartments

This compound and its degradation products can be subject to bioaccumulation and biotransformation in various environmental compartments. A bioconcentration factor (BCF) of 800 for rainbow trout suggests that bioconcentration in aquatic organisms is high. nih.govrayfull.com

In animals, triphenyltin compounds given orally are largely excreted, primarily in the feces and partly in the urine. nih.gov Absorbed triphenyltin compounds accumulate to the greatest extent in the kidney and liver, with smaller amounts found in other organs. nih.gov They are metabolized to diphenyltin, monophenyltin, and non-extractable bound residues. nih.gov

In soil, fentin compounds are degraded, with evidence suggesting they are quite persistent in soil systems but less so in aquatic systems. herts.ac.uk this compound undergoes biodegradation in the environment, and bacteria have been reported to cleave aryl-tin bonds in structurally similar triphenyltin acetate. nih.govnih.gov this compound degrades in agricultural fields under aerobic conditions in less than 6 weeks and under anaerobic conditions in 6-18 weeks. nih.govrayfull.com The half-life of triphenyltin in various soil types ranges from 27 to 140 days, with degradation occurring via diphenyltin and monophenyltin intermediates through biological, physical, and chemical processes. researchgate.net Degradation is significantly slower in sterile soil compared to non-sterilized soils. researchgate.net

Studies using 113Sn-labelled this compound in sheep showed residues in organs, including liver, intestinal fat, depot fat, and muscles, after oral administration. inchem.org

While specific data tables directly extracted from the search results were limited, the following summarizes some key degradation half-lives mentioned:

Uptake and Distribution in Terrestrial Organisms

Information specifically on the uptake and distribution of this compound in terrestrial organisms is somewhat limited in the provided search results, with more data available for related triphenyltin compounds like triphenyltin hydroxide (TPTH). However, studies on the absorption, distribution, and excretion of triphenyltin compounds in animals, such as rats and guinea pigs, provide insights into the potential behavior of this compound metabolites in terrestrial systems.

When triphenyltin compounds were administered orally to rats, they were not readily absorbed. nih.govun.org Absorbed compounds were distributed throughout the body, with the highest concentrations found in the kidney and liver, and smaller amounts in other organs, including the brain. nih.govun.org In cows and sheep, triphenyltin was chiefly excreted in the feces after ingestion. nih.gov Studies in guinea pigs involving subcutaneous injection of 113Tin-triphenyltin acetate showed radioactivity in the liver, kidney, and brain in significant amounts. nih.gov Cutaneous application in guinea pigs also resulted in absorption through the skin and distribution to the liver, kidney, and brain. nih.gov

In plants, there is evidence suggesting that translocation of fentin compounds from treated leaves is negligible. un.org Uptake into plants via roots is also expected to be extremely low due to the strong adsorption of triphenyltin hydroxide, a hydrolysis product of this compound, to sediment and soil. un.org

Accumulation in Aquatic Organisms

This compound and other organotin compounds are lipophilic and can be absorbed and accumulated in the bodies of aquatic organisms. researchgate.netneptjournal.com This accumulation varies depending on the type of organism, its environment, size, and specific organs. neptjournal.com

Studies on the common carp (B13450389) (Cyprinus carpio) exposed to this compound in rice field water demonstrated decreasing survival rates with increasing concentrations of the molluscicide, indicating its toxicity to fish. researchgate.net Organotin compounds like triphenyltin (TPT) and tributyltin (TBT) have been shown to accumulate in aquatic organisms, with accumulation being notably lower in fish muscle compared to molluscs like oysters. neptjournal.com For instance, higher concentrations of TBT have been found in molluscs, reaching up to 514 µg Sn/g in shellfish. neptjournal.com Accumulation of organotin compounds has been detected across various levels of the aquatic food chain, from lower plants and plankton to vertebrates. neptjournal.com Bioconcentration factors (BCFs) for triphenyltin in fish and snails have been reported to range from several hundred to as high as 32,500 in the intestinal sac of Lymnaea stagnalis. un.org

Biotransformation Processes in Exposed Biota

Biotransformation of this compound and related triphenyltin compounds occurs in exposed biota. The primary metabolic pathway involves the stepwise removal of phenyl groups (dearylation) from the triphenyltin structure, leading to the formation of diphenyltin and monophenyltin compounds, and eventually inorganic tin. nih.govun.orgresearchgate.net

In rats, triphenyltin compounds are metabolized to diphenyltin and monophenyltin, as well as non-extractable bound residues. nih.govun.org This dearylation process is likely catalyzed by enzymes, such as cytochrome P-450 enzymes in the liver, which are known to metabolize organotin compounds through dealkylation, hydroxylation, dearylation, and oxidation. nih.gov

Studies in guinea pigs administered 113Tin-triphenyltin acetate subcutaneously identified intact diphenyltin and monophenyltin as the only compounds in the feces. nih.gov Triphenyltin acetate itself is resistant to in vitro dealkylation by the microsome-soluble reduced nicotinamide (B372718) adenine (B156593) dinucleotide system containing cytochrome P450 dependent mono-oxygenase, suggesting other metabolic mechanisms are involved in its transformation to diphenyl- and monophenyltin and inorganic tin. nih.gov

In plants, this compound and triphenyltin chloride are rapidly hydrolyzed to triphenyltin hydroxide in aqueous media. un.org Phenyl groups are then split off from triphenyltin hydroxide to form diphenyl and monophenyl compounds. un.org Both the parent compound and its metabolites can conjugate to form glycosides or glutathione (B108866) conjugates. un.org

Excretion Pathways of this compound and its Metabolites

Excretion is a crucial process in the elimination of this compound and its metabolites from organisms. The primary excretion pathways observed in studies of triphenyltin compounds in animals are through feces and urine. nih.govun.orginchem.org

In rats, triphenyltin compounds given orally are primarily excreted in the feces and partly in the urine. nih.govun.org Studies with 14C-labelled triphenyltin hydroxide in rats showed that the majority of the applied radioactivity was excreted via the feces (50-70%) and urine (10-20%) within two days. inchem.org Repeated administration led to a higher rate of renal excretion. inchem.org The major radioactive substance in the feces was the unchanged parent compound, while metabolites found included di- and monophenyltin, along with a significant portion of non-extractable bound residues. inchem.org Benzene has also been shown to be evaporated from the feces. inchem.org

In cows and sheep, triphenyltin is chiefly excreted in the feces after ingestion. nih.govinchem.org

Excretion in rats was observed to be biphasic, with half-lives of 9 and 53 hours for fecal excretion and about 45 hours for urinary excretion after single oral doses of 113Sn-labelled triphenyltin hydroxide. inchem.org After 7 days, a small percentage of the administered radioactivity remained in tissues and organs. inchem.org Bile excretion also contributes to the elimination of metabolites; in rats with a bile fistula, about 2.8% of orally administered 14C-TPTH was excreted with bile within 30 hours, consisting of polar metabolite fractions. inchem.org

Ecotoxicological Assessments and Ecological Impact

Aquatic Ecotoxicity

Fentin acetate (B1210297) demonstrates high toxicity across various aquatic organisms, including fish, invertebrates, and algae. rayfull.comlgcstandards.com Its impact on the aquatic environment is a major concern due to its use in agricultural settings, such as rice fields, where it can enter waterways through runoff. neliti.comresearchgate.netfao.org

Fentin acetate is moderately to highly toxic to fish. rayfull.com Studies have investigated its effects on species like Nile Tilapia (Oreochromis niloticus) and Common Carp (B13450389) (Cyprinus carpio). neliti.comresearchgate.netresearchgate.netjurnal-iktiologi.orgresearchgate.net

The acute 96-hour LC50 for Cyprinidae (carp family) is reported as 0.32 mg/L. rayfull.comlgcstandards.com Another study specifically on Cyprinus carpio found a 96-hour LC50 of 0.19 mg/L. cymitquimica.comcropprotection.net

Sublethal concentrations of this compound can also induce significant adverse effects on fish. neliti.comjurnal-iktiologi.org

Sublethal concentrations of this compound have been shown to significantly decrease hematological characteristics in fish. neliti.comresearchgate.netjurnal-iktiologi.org In juvenile Oreochromis niloticus, exposure to a sublethal concentration of 0.003 mg/L for 21 days resulted in a significant decrease in hematological parameters, including erythrocyte count, hemoglobin, hematocrit, and leucocyte count. neliti.comjurnal-iktiologi.orgjurnal-iktiologi.org This suggests that this compound can interfere with the process of hematopoiesis in fish. researchgate.net

Here is a summary of some ecotoxicity data for fish:

SpeciesEndpointConcentration (mg/L)Exposure DurationSource
Cyprinidae spp.Acute 96h LC500.3296 hours rayfull.comlgcstandards.com
Cyprinus carpioAcute 96h LC500.1996 hours cymitquimica.comcropprotection.net
Oreochromis niloticusSublethal effects0.00321 days neliti.comjurnal-iktiologi.org

This compound is highly toxic to aquatic invertebrates. rayfull.comlgcstandards.com The acute 48-hour EC50 for Daphnia magna is reported as 0.00032 mg/L. rayfull.comlgcstandards.com Another source provides a 48-hour LC50 for Daphnia magna of 0.75 mg/l. cymitquimica.comcropprotection.net The high toxicity to Daphnia magna highlights the risk this compound poses to aquatic food webs.

Here is a summary of ecotoxicity data for aquatic invertebrates:

SpeciesEndpointConcentration (mg/L)Exposure DurationSource
Daphnia magnaAcute 48h EC500.0003248 hours rayfull.comlgcstandards.com
Daphnia magnaAcute 48h LC500.7548 hours cymitquimica.comcropprotection.net

This compound is highly toxic to algae and cyanobacteria. rayfull.com The acute 72-hour EC50 for Scenedesmus subspicatus (green algae) is extremely low, reported as 0.0000027 mg/L. rayfull.comlgcstandards.com The growth inhibition NOEC (No Observed Effect Concentration) for Desmodesmus subspicatus over 72 hours is 0.01 mg/l, with an EC50 of 0.032 mg/l. cymitquimica.comcropprotection.net Studies have shown differential responses among various cyanobacterial and green algal species to this compound. medkoo.comekb.eg In vitro tests have demonstrated algicidal effects at concentrations as low as 0.75 ppm for Anabaena and 1 ppm for Chlorella. ird.fr

Here is a summary of ecotoxicity data for algae and cyanobacteria:

SpeciesEndpointConcentration (mg/L)Exposure DurationSource
Scenedesmus subspicatusAcute 72h EC500.000002772 hours rayfull.comlgcstandards.com
Desmodesmus subspicatusGrowth Inhibition NOEC0.0172 hours cymitquimica.comcropprotection.net
Desmodesmus subspicatusGrowth Inhibition EC500.03272 hours cymitquimica.comcropprotection.net
AnabaenaAlgicidal0.75 ppmIn vitro ird.fr
ChlorellaAlgicidal1 ppmIn vitro ird.fr

Impacts on Aquatic Ecosystem Structure and Function

This compound, along with other triphenyltin (B1233371) compounds, has been shown to exert deleterious effects on aquatic organisms at very low concentrations. inchem.org These compounds can be directly introduced into aquatic systems through runoff from agricultural fields. nih.gov Studies using microcosms simulating floodplain lakes have investigated the ecological impact of this compound. researchgate.net These experiments showed that differences in sediment quality influenced the structure of the aquatic communities. researchgate.net While the dynamics of this compound concentrations in the overlying water were similar between systems with clean and polluted sediments, higher levels of the compound were found in the sediment compartment of clean sediment systems that had smaller macrophyte biomass. researchgate.net this compound was observed to be very persistent in sediments. researchgate.net Representatives of several taxonomic groups in both types of test systems showed clear responses to a single application of this compound, although benthic Nematoda were not affected. researchgate.net

This compound has demonstrated high toxicity to aquatic invertebrates, with an acute 48-hour EC50 for Daphnia magna reported as 0.00032 mg a.i./L. rayfull.com It also shows high toxicity to algae, with an acute 72-hour EC50 for Scenedesmus subspicatus reported as 0.0000027 mg a.i./L. rayfull.com The high biological activity of some organotin compounds towards aquatic organisms can lead to detrimental impacts in aquatic ecosystems. tandfonline.com

Data on Aquatic Toxicity:

OrganismEndpointValue (mg a.i./L)DurationCitation
Daphnia magnaAcute 48h EC500.0003248 hours rayfull.com
Scenedesmus subspicatusAcute 72h EC500.000002772 hours rayfull.com
CyprinidaeAcute 96h LC500.3296 hours rayfull.com

Terrestrial Ecotoxicity

Toxicity to Soil Microorganisms and Microbial Processes

Evidence suggests that this compound is quite persistent in soil systems. herts.ac.uk It can be converted to oxides, hydroxides, carbonates, or hydrated cations in soil. nih.govchemicalbook.in These forms are not expected to leach significantly through soil into groundwater as triphenyltins are strongly attached to soil. nih.govchemicalbook.in This strong attachment suggests low mobility in soil. nih.govchemicalbook.in

Studies have shown that this compound can inhibit the degradation of other substances in soil, suggesting an impact on microbial processes. For example, this compound at a concentration of 20 µg/g soil strongly inhibited the degradation of the herbicide terbutryn. cambridge.org This indicates that biocidal soil treatments, including the application of this compound, may slow down the degradation of other chemicals by soil microorganisms. cambridge.org Some studies have indicated that fungicides like this compound can reduce soil yeast populations. researchgate.net However, other sources state that toxicity data for microorganisms is not available. echemi.com Several Aspergillus species have shown the ability to degrade fentin in liquid culture, and a gram-negative bacterium was also able to metabolize fentin. chemicalbook.inechemi.com

Effects on Terrestrial Invertebrates

This compound shows moderate toxicity to earthworms, with an acute 14-day LC50 reported as >125 mg a.i./kg. rayfull.com While there is increasing scientific interest in endocrine disruption in invertebrates, particularly concerning compounds like tributyltin, there is limited specific data reported on the impact of this compound on terrestrial invertebrates. psu.edu

Data on Terrestrial Invertebrate Toxicity:

OrganismEndpointValue (mg a.i./kg)DurationCitation
EarthwormsAcute 14d LC50>12514 days rayfull.com

Impacts on Avian Species

This compound is considered to have high toxicity to birds. herts.ac.ukrayfull.com The acute oral LD50 for Phasianidae (pheasants) is reported as 77.4 mg a.i./kg. rayfull.com Studies evaluating the acute oral toxicity of various chemicals to wild and domestic birds have included this compound, with reported LD50 values for quail and wild bird species at 100 mg/kg. chemsrc.comnm.gov

Data on Avian Toxicity:

SpeciesEndpointValue (mg/kg)RouteCitation
Phasianidae (pheasants)Acute Oral LD5077.4Oral rayfull.com
QuailAcute Oral LD50100Oral chemsrc.comnm.gov
Wild bird speciesOral TDLo100Oral chemsrc.com

Ecosystem-Level Consequences and Trophic Transfer

The widespread use of organotin compounds, including triphenyltin (of which this compound is a form), has been reported to have detrimental environmental impacts. nih.gov These compounds have been detected in biota, water, and sediments in both freshwater and marine environments, and their toxic effects have been observed on various non-target organisms across different trophic levels, including plankton, gastropods, and fish. nih.gov

Bioaccumulation of triphenyltin compounds, including this compound, has been observed in aquatic organisms. A bioconcentration factor (BCF) of 800 was measured in rainbow trout for triphenyltin acetate, suggesting high bioconcentration potential in aquatic organisms. chemicalbook.inechemi.com Triphenyltin levels have been measured in fish, clams, and shrimps, with higher levels found in cultured fish and those from coastal or bay areas compared to pelagic fish. un.org While triphenyltin levels in mussels and birds decreased in Japan between 1989 and 1995, indicating a potential reduction in exposure or changes in environmental concentrations, the presence of these compounds in different organisms highlights the potential for trophic transfer within ecosystems. inchem.orgun.org The high toxicity of organotins to aquatic life with long-lasting effects is a significant environmental concern. hpc-standards.comaccustandard.com

Comparative Ecotoxicology of this compound and Other Organotin Compounds

This compound belongs to the class of triorganotin compounds. nih.govamericanelements.com Triorganotin compounds are generally considered more toxic than organotins in other classes, such as diorganotins and monoorganotins. dcceew.gov.au Among the alkyl groups, ethyl derivatives are reported to be the most toxic, with triethyltin (B1234975) acetate being considered the most toxic of all organotin compounds. dcceew.gov.au Toxicity appears to decrease with increasing chain length of the organic group. dcceew.gov.au

Triphenyltin (TPT), which includes this compound, has been extensively used as an algicide and molluscicide, similar to tributyltin (TBT). nih.govinchem.org Both TBT and TPT have been reported to have high toxicity to many aquatic organisms, even at low concentrations. dcceew.gov.au TBT is particularly known for causing imposex in gastropods, a condition where females develop male sex organs, likely due to hormonal disturbance. inchem.orgfrontiersin.org While triphenyltin is considered an endocrine disruptor and can cause imposex, it may be less potent than tributyltin in some species like Nucella, although triphenyltin can show greater bioaccumulation. inchem.org The use of either triphenyltin or tributyltin in antifouling paint was linked to potential population declines of marine invertebrates. inchem.org

Mammalian and Human Health Toxicology

Mechanisms of Toxicity

The toxicity of fentin acetate (B1210297) is attributed to its interference with crucial cellular processes. Organotin compounds, including triphenyltin (B1233371) compounds like fentin acetate, are known to exert neurotoxic and immunotoxic effects. nih.gov These compounds can directly activate glial cells, potentially leading to neuronal cell degeneration through the release of pro-inflammatory cytokines. nih.gov They may also induce apoptosis in neuronal cells. nih.gov

Inhibition of Mitochondrial ATP Synthase

A primary mechanism of this compound toxicity is the inhibition of mitochondrial ATP synthase. herts.ac.ukresearchgate.net This enzyme is vital for generating adenosine (B11128) triphosphate (ATP), the main energy currency of the cell, through oxidative phosphorylation. researchgate.net By blocking ATP synthase, this compound disrupts cellular energy production. researchgate.net This inhibition affects ATP production, calcium ion homeostasis, and the synthesis of DNA and proteins within the cell. researchgate.net The disruption of mitochondrial oxidative phosphorylation and subsequent ATP depletion can lead to the immobilization and eventual death of affected organisms. researchgate.net

Cellular and Molecular Responses to this compound Exposure

Exposure to this compound elicits a range of cellular and molecular responses. Organotin compounds can stimulate the release or decrease the uptake of neurotransmitters in brain tissue, including aspartate, GABA, glutamate, norepinephrine, and serotonin. nih.gov This can contribute to or result from neuronal cell loss. nih.gov Immunotoxic effects are characterized by thymic atrophy, caused by the suppression of immature thymocyte proliferation and apoptosis of mature thymocytes. nih.gov These effects are believed to stem from the suppression of DNA and protein synthesis, induction of apoptosis-related genes, and disruption of intracellular calcium levels, leading to the production of reactive oxygen species and the activation of apoptotic pathways. nih.gov

Studies have also investigated the molecular mechanisms underlying this compound-induced apoptosis in primary cultures of mouse thymocytes. medkoo.com

Oxidative Stress Induction

This compound is known to induce oxidative stress. mdpi.comresearchgate.net Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to detoxify these reactive products or repair the resulting damage. muni.cz Organotin compounds, including triphenyltin, can generate reactive oxygen species, contributing to oxidative damage. researchgate.netresearchgate.net This oxidative stress can lead to cellular apoptosis and inflammation. researchgate.net Studies have shown that triphenyltin hydroxide (B78521), which this compound is converted to in the presence of water, induces changes in oxidative stress parameters in fish, including increased levels of thiobarbituric acid-reactive substances (TBARS) and protein carbonyl content, and altered antioxidant enzyme activities. researchgate.netnih.gov

Systemic Organ Toxicity

This compound exposure can lead to toxicity in various organ systems in mammals and humans.

Hepatotoxicity and Renal Effects

The liver and kidneys are target organs for this compound toxicity. Absorbed triphenyltin compounds, including those derived from this compound, accumulate to the greatest extent in the kidney and liver in animals. nih.gov

Signs of hepatic injury, indicated by increased serum AST and ALT activities, have been reported in a case of acute dermal exposure to triphenyltin acetate in a human. cdc.govcdc.gov This case also involved a generalized enlargement of the liver that persisted for a period after exposure. cdc.govcdc.gov Liver damage, in some instances reported as irreversible, has been noted in individuals spraying triphenyltin acetate, although potential exposure to other compounds could not be ruled out. nih.gov

While some reports mention renal failure in the context of organotin exposure, specific detailed studies on this compound's direct renal effects in mammals were not extensively highlighted in the search results beyond the general accumulation in the kidney and potential for renal injury by mobilized cadmium when using certain treatment agents. nih.govorst.edu However, the GESTIS Substance Database indicates distinct systemic effects on the kidneys. dguv.de

Neurological Effects and Neurotoxicity

This compound can cause neurological effects and neurotoxicity. orst.edusigmaaldrich.com Organotin compounds, including triphenyltin, are known to produce neurotoxic effects. nih.gov Case reports of human poisoning describe neurotoxic effects that appeared to persist. nih.gov Symptoms such as headache, nausea, vomiting, and dizziness have been reported in cases of this compound exposure, sometimes leading to convulsions and loss of consciousness. orst.edu Photophobia and mental disturbances have also been noted. orst.edu Unique cerebral dysfunction has been reported following triphenyltin acetate poisoning. medkoo.com While persistent neurological changes have been observed in humans following accidental exposure to some methyltin compounds, neurological effects have also been observed in experimental animals exposed to triphenyltin compounds. cdc.goveuropa.eu

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound16682804
Triphenyltin91481
Triphenyltin hydroxide76-87-9 (from external knowledge, confirmed as related to this compound in search results)
Triphenyltin chloride639-58-7 (from external knowledge, confirmed as related to this compound in search results)

Data Tables

Immunotoxicological Effects

This compound and related triphenyltin compounds have demonstrated effects on the mammalian immune system. nih.govinchem.orgun.org Studies in rodents have indicated immunosuppressive properties, impacting both humoral and cellular immunity. inchem.org

Lymphocyte Depletion and Immunosuppression

Exposure to triphenyltin compounds, including this compound, has been associated with lymphopenia and lymphocyte depletion, particularly in the spleen and thymus of mice and rats. inchem.orgun.org This depletion contributes to altered humoral and cellular immunity. inchem.org For instance, a 2-year feeding study in rats observed a decrease in immunoglobulin concentrations even at low dose levels of triphenyltin hydroxide. un.org Thymus atrophy and splenic atrophy have also been noted in studies with weanling rats and mice, respectively. un.org In vitro studies have shown that triphenyltin acetate can induce cytotoxicity and depletion of CD4(+) and CD8(+) T cells in mouse thymocyte primary cultures. medkoo.comnih.gov Another study indicated that triphenyltin acetate can cause cytotoxicity to mouse thymocytes. nih.gov

Effects on Reticuloendothelial System

While the term "reticuloendothelial system" has largely been replaced by "mononuclear phagocyte system (MPS)", this system involves macrophages intimately involved in immune responses. tandfonline.com Studies on fentin compounds have noted changes in the lymphopoietic system, which is related to the production of lymphocytes. inchem.org Further information on the specific effects of fentin compounds on the reticuloendothelial system, particularly regarding the reversibility of these effects, has been a subject for further study. inchem.org

Endocrine Disrupting Potential

This compound is considered a potential endocrine disruptor. herts.ac.ukresearchgate.netpan-europe.infopan-europe.info This potential is based on various observed effects in animal studies, including impacts on reproductive organs and hormone-related processes. nih.govresearchgate.netpan-europe.info

Reproductive and Developmental Toxicity

Triphenyltin compounds, including this compound, have been shown to exert reproductive and developmental effects in various animal species. herts.ac.uknih.govun.orgmedkoo.compan-europe.infoamericanelements.comlgcstandards.com These effects can occur at exposure levels near those that cause maternal toxicity. nih.govun.org Observed effects include a decrease in the number of implantations and live fetuses, as seen in a rabbit gavage study with triphenyltin acetate. nih.govun.org Reduction in litter size and pup weight have also been reported in a two-generation reproduction study in rats fed triphenyltin acetate. nih.govun.org Developmental toxicity studies in rats have indicated specific developmental abnormalities, particularly affecting the musculoskeletal system. hpc-standards.comchemsrc.com this compound is suspected of damaging the unborn child. lgcstandards.comhpc-standards.com

Research findings related to reproductive and developmental toxicity:

SpeciesStudy TypeCompoundObserved EffectsReference
RabbitGavage studyTriphenyltin acetateDecrease in implantations and live fetuses nih.govun.org
RatTwo-generation studyTriphenyltin acetateReduction in litter size and pup weight, reduction in relative thymus or spleen weight nih.govun.org
RatDevelopmental ToxicityThis compoundSpecific developmental abnormalities: musculoskeletal system hpc-standards.comchemsrc.com
Pituitary and Endocrine Organ Hyperplasia

Triphenyltin compounds, including this compound, have been associated with hyperplasia and adenomas in endocrine organs in animal studies. nih.govun.org Specifically, an increased incidence of pituitary adenomas was diagnosed in female rats in a long-term feeding study with triphenyltin hydroxide. inchem.org Hyperplasia refers to an increase in the number of cells in an organ or tissue, which can lead to enlargement. mdsearchlight.comlesterthompsonmd.com While the precise mechanisms by which this compound induces hyperplasia in endocrine organs require further clarification, the available evidence suggests its potential to affect endocrine homeostasis. pan-europe.info

Gastrointestinal and Other Organ-Specific Effects

Studies in guinea pigs fed diets containing this compound at 125 ppm resulted in mortality and histological examination in rats showed gastrointestinal hemorrhages and hepatic changes at 625 ppm inchem.org. An enlarged liver and elevated levels of liver aminotransferase activity have been observed in some cases of human exposure, with recovery generally occurring, although persistent liver damage was noted in one instance nih.gov. Triphenyltin compounds, including this compound, are also known to affect the immune system nih.govnih.gov. Repeated administration of this compound to dogs at 20 ppm in the diet for 120 days led to decreased food consumption and body weight in some animals inchem.org.

Genotoxicity and Carcinogenicity Assessments

This compound has been assessed for its potential genotoxic and carcinogenic effects. While some data alerts suggest it as a possible carcinogen and indicate limited evidence of carcinogenicity in animal studies (specifically liver tumors in mice), it is not classified as a human carcinogen by the IARC nih.govhpc-standards.com. Indications of a co-clastogenic effect have been found for triphenyltin compounds dguv.de.

Co-clastogenic Activity

Indications of a co-clastogenic effect have been found for triphenyltin compounds, which include this compound dguv.de. Genotoxicity studies, such as sister chromatid exchange and micronucleus tests in hamster ovary cells and a micronucleus test in mice, have been conducted hpc-standards.com.

Toxicokinetics and Toxicodynamics in Mammals

Absorption, Distribution, Metabolism, and Excretion (ADME)

Absorption of this compound varies depending on the route and species. It is reported to be absorbed well orally in rats and guinea pigs, but less so in sheep abdurrahmanince.net. Dermal absorption through intact skin is poor, although studies in guinea pigs showed percutaneous absorption of 3.04% and 7.97% of a dermal dose after 1 and 2 days, respectively inchem.orgabdurrahmanince.net. Intraperitoneal absorption in laboratory animals is at least 10-fold more efficient than oral absorption abdurrahmanince.net.

Once absorbed, triphenyltin is rapidly distributed to all tissues, including the brain in rats inchem.orgabdurrahmanince.net. Oral dosing in sheep resulted in slight accumulation in the liver, kidney, lung, pancreas, gall bladder, and brain abdurrahmanince.net. In rats, 7 days after a single oral dose of 14C-TPTH, radioactivity was found in examined tissues and organs, with the highest concentrations in the kidneys, liver, brain, and heart inchem.org. One day after the first dose, the highest concentrations were detected in the liver, kidneys, and walls of the gastrointestinal tract inchem.org. Radioactivity levels in organs increased during repeated dosing inchem.org.

Metabolism of triphenyltin acetate involves conversion, likely by mechanisms other than the in-vitro dealkylation system, to diphenyl- and monophenyltin, and inorganic tin nih.gov. In sheep, a large proportion of radioactive tin is converted to inorganic tin abdurrahmanince.net. Excretion primarily occurs via feces in rats and sheep inchem.orginchem.orgabdurrahmanince.net. In rats given a single oral dose of 14C-TPTH, 71.7% of the radioactivity was excreted in feces within 72 hours, with 20.8% in urine and 6.5% remaining in the carcass inchem.org. In guinea pigs, about 83% of a subcutaneous dose was eliminated through feces within 20 days nih.gov.

Biological Half-Life

Once absorbed, elimination of triphenyltin compounds is slow abdurrahmanince.net. Studies in animals have reported a biological half-life of 20 hours for the parent compound, while its metabolic products have longer half-lives ranging from 8 to 70 days nih.govsmolecule.com. The biological half-life was estimated at 9.4 days from subcutaneous injection of 113Tin-triphenyltin in guinea pigs nih.govinchem.org. One study indicated a half-life in the rat brain of 3 days, while another suggested a considerably longer half-life in guinea pigs abdurrahmanince.net.

Here is a summary of some toxicokinetic data:

ParameterSpeciesRoute of AdministrationFindingsSource
Oral AbsorptionRats, Guinea PigsOralWell absorbed abdurrahmanince.net
Oral AbsorptionSheepOralLess well absorbed abdurrahmanince.net
Dermal AbsorptionGuinea PigsDermal3.04% (1 day), 7.97% (2 days) absorbed through intact skin inchem.org
Tissue DistributionRatsOral, SubcutaneousRapidly distributed to all tissues, including brain; accumulation in liver, kidney, brain, heart, GIT walls inchem.orginchem.orgabdurrahmanince.net
Tissue DistributionSheepOralSlight accumulation in liver, kidney, lung, pancreas, gall bladder, brain abdurrahmanince.net
Primary Excretion RouteRats, SheepFecesPrimary route of elimination inchem.orginchem.orgabdurrahmanince.net
Urinary ExcretionRatsOral20.8% of dose within 72 hours inchem.org
Biological Half-LifeAnimals-Parent compound: 20 hours; Metabolites: 8-70 days nih.govsmolecule.com
Biological Half-LifeGuinea PigsSubcutaneousEstimated at 9.4 days nih.govinchem.org
Biological Half-LifeRat Brain-3 days (one study), considerably longer in guinea pigs (another study) abdurrahmanince.net

Mechanisms of Fungicidal and Molluscicidal Action

Biochemical and Physiological Basis of Antifungal Activity

Fentin acetate (B1210297) acts as a non-systemic fungicide with primarily protective, but also some curative, action rayfull.comhb-p.com. Its fungicidal properties involve interfering with the metabolic processes of fungi, ultimately leading to their death ontosight.aimade-in-china.com. It is considered a multi-site inhibitor, affecting various processes within the fungal cell rayfull.commade-in-china.com.

Interference with ATP Synthesis

A key mechanism of fentin acetate's antifungal activity is its interference with ATP synthesis nih.govherts.ac.ukwur.nl. Triphenyltin (B1233371) compounds, including this compound, are believed to inhibit oxidative phosphorylation wur.nlapsnet.org. This occurs by catalyzing an anion-hydroxide exchange across the inner mitochondrial membrane, where they bind and inhibit ATP synthase and ATPase apsnet.org. Studies have shown that fentin chloride, an ATP synthase inhibitor, significantly reduces ATP content in fungal mycelium, a trend also observed with SYP-14288, a compound being investigated for its mode of action on Rhizoctonia solani frontiersin.org. This disruption of the fungal energy cycle by inhibiting ATP production is a critical aspect of its fungicidal action uga.edu.

Multi-site Activity in Fungal Cells

This compound is characterized as a multi-site inhibitor rayfull.commade-in-china.com. Unlike some specific-site inhibitors that target a single biochemical process, this compound affects multiple sites within the fungal cell wur.nl. This multi-site activity contributes to its broad-spectrum effectiveness against various fungal diseases ontosight.aimade-in-china.com. The inhibition of fungal growth through multiple sites of action is a characteristic of multi-site activity fungicides google.com.

Impact on Fungal Growth and Metabolism

This compound inhibits the metabolism of fungal organisms, particularly respiration rayfull.commade-in-china.com. By interfering with metabolic processes, including the disruption of ATP synthesis, this compound prevents fungal growth and reproduction ontosight.aimade-in-china.comgoogle.com. Its mode of action involves interfering with fungal metabolism, specifically affecting spore germination and mycelial growth made-in-china.com.

Mode of Molluscicidal Action (e.g., against Pomacea sp.)

This compound is also used as a molluscicide, effective against pests such as Pomacea canaliculata (golden apple snail) in paddy fields rayfull.nettuengr.commitrakreasidharma.com. It acts as a contact and stomach poison to control snail pests mitrakreasidharma.com. Studies comparing this compound to botanical extracts for controlling Pomacea canaliculata have shown comparable mortality rates tuengr.com. This compound contains organotins, which exert effects upon contact allmultidisciplinaryjournal.com. While the precise biochemical mechanisms in molluscs are not as extensively detailed in the provided results as the antifungal mechanisms, its action as a contact and stomach poison indicates interference with physiological processes essential for survival in these organisms mitrakreasidharma.com.

Algicidal Activity Mechanisms

This compound also exhibits algicidal activity nih.govrayfull.commade-in-china.com. While the specific mechanisms are not elaborated in detail in the search results, its classification as an algicide indicates its ability to control algae nih.govrayfull.com. Algicidal effects can involve killing the algal cells, preventing regrowth researchgate.net.

Pesticide Resistance Development and Management Strategies

Historical Context of Fentin Resistance in Plant Pathogens

Resistance to triphenyltin (B1233371) fungicides, including fentin acetate (B1210297) and fentin hydroxide (B78521), has been documented in plant pathogens over several decades nih.govtandfonline.com. For instance, isolates of Cercospora beticola tolerant to fentin acetate and fentin chloride were first reported in 1976 apsnet.org. Resistance in Venturia effusa, the causal agent of pecan scab, to fentin hydroxide dates back to the mid-1970s apsnet.orgapsnet.org. The widespread and repeated use of these fungicide classes has contributed to the emergence of resistant strains in pathogen populations nih.gov.

Resistance in Cercospora beticola (Sugar Beet Leaf Spot)

Cercospora beticola, the pathogen responsible for Cercospora leaf spot in sugar beet, has developed resistance to various fungicide classes, including organotins like this compound and fentin hydroxide nih.govtandfonline.comtandfonline.comtubitak.gov.tr.

Frequency and Distribution of Resistant Isolates

Studies have shown shifts towards insensitivity and increases in the frequency of C. beticola isolates with lower sensitivity to organotin fungicides over time tandfonline.comtandfonline.com. For example, a study in the Upper Great Lakes region of the USA and Canada observed significant temporal shifts towards insensitivity to organotin fungicides in C. beticola populations from 2014 through 2017 tandfonline.comtandfonline.com. In Turkey, the tolerance to this compound in C. beticola populations varied depending on the evaluation criteria and region tubitak.gov.trtubitak.gov.trresearchgate.net. One study in Turkey found that based on ED50 values, tolerance to this compound was highest in Susurluk (36.8% of isolates), followed by Amasya (27.8%) and Kastamonu (26.6%) tubitak.gov.tr.

Here is a table summarizing the tolerance to this compound in C. beticola from different regions in Turkey based on one evaluation criterion:

RegionPercentage of Isolates Tolerant to this compound (based on ED50 0.5-2.0 µg mL⁻¹) tubitak.gov.tr
Susurluk36.8%
Amasya27.8%
Kastamonu26.6%
AdapazarıVaries by criteria tubitak.gov.tr
ÇarşambaVaries by criteria tubitak.gov.tr
EskişehirData not explicitly provided in snippet

Note: Tolerance criteria can vary between studies, leading to different reported frequencies.

Cross-Resistance Patterns with Other Fungicide Classes

Cross-resistance, where resistance to one fungicide confers resistance to another, has been observed in C. beticola with this compound and other fungicide classes. Studies have reported individual isolates of C. beticola with cross-resistance to both DMI (demethylase inhibitor) and organotin fungicides tandfonline.comtandfonline.com. This is in contrast to some previous studies that found no cross-resistance between this compound and certain DMI fungicides like flutriafol (B1673497) tandfonline.com. Research has also indicated a positive correlation between triphenyltin resistance (including this compound) and oligomycin (B223565) resistance in C. beticola in vitro apsnet.org. This correlation was found to be independent of benzimidazole (B57391) resistance apsnet.org.

Fitness of Resistant Isolates

The fitness of fungicide-resistant isolates can influence the dynamics of resistance in a pathogen population wur.nlapsnet.org. In the case of C. beticola, isolates resistant to organotin fungicides like this compound have been reported to have a fitness cost tandfonline.com. Studies comparing the fitness components of DMI-sensitive and resistant C. beticola isolates have shown that resistant isolates can have significantly lower virulence and spore production compared to sensitive isolates researchgate.netdntb.gov.ua. However, differences in other fitness components such as mycelial growth, spore germination, germ tube length, and incubation period may be insignificant researchgate.net. The presence of a fitness cost can lead to a decrease in the frequency of resistant isolates in the population when the fungicide is not applied, potentially allowing for a regain of sensitivity tandfonline.comapsnet.org.

Resistance in Venturia effusa (Pecan Scab)

Venturia effusa, the fungus causing pecan scab, has also developed resistance to fungicides, including the organotin fentin hydroxide apsnet.orgapsnet.org. Reduced sensitivity to fentin hydroxide has been observed in V. effusa populations in pecan orchards apsnet.org. For example, studies in Georgia sampled orchards and found reduced sensitivity to fentin hydroxide in a significant percentage of them over several years apsnet.org.

Research suggests that insensitivity to fentin hydroxide in V. effusa may not be stable apsnet.orgresearchgate.net. A study indicated that insensitivity decreased significantly after multiple transfers on media without the fungicide apsnet.org. This instability and potential for the population to regain sensitivity in the absence of fentin hydroxide may be linked to a fitness cost associated with resistance, such as reduced conidial viability in resistant isolates compared to sensitive ones apsnet.orgresearchgate.net.

Molecular Mechanisms of Resistance

This compound and other triphenyltin compounds are known to inhibit mitochondrial ATP synthase (FRAC Group 30) herts.ac.ukatamankimya.comatamanchemicals.comfrac.info. While the mode of action is understood, the specific molecular mechanisms conferring resistance to this compound and other organotins in plant pathogens are not as extensively characterized as for some other fungicide classes wur.nlapsnet.org. However, the observed cross-resistance between triphenyltins and oligomycin in C. beticola suggests a possible interference with mitochondrial systems apsnet.org. The varying levels of resistance observed in C. beticola to triphenyltins, in contrast to the more uniform levels seen with benzimidazole resistance, may indicate that more complex genetic changes are involved, leading to greater diversity in resistance levels apsnet.org. The FRAC (Fungicide Resistance Action Committee) lists the mechanism of resistance for Group 30 (Organotins) as ATP transport (proposed), with a low to medium resistance risk and some resistance cases known frac.info.

Implications for Fungicide Resistance Management

The use of fungicides like this compound carries implications for the development and management of fungicide resistance in fungal pathogen populations. Resistance can develop in pathogens, potentially reducing the efficacy of the fungicide over time. wur.nl The intrinsic risk for resistance evolution to a given fungicide group, such as FRAC Group 30 to which this compound belongs, is estimated based on principles outlined by FRAC. frac.info While this compound is categorized with a low to medium resistance risk, the emergence of resistant strains has been recorded. frac.infoufl.edu Studies on the sensitivity of fungal populations to this compound, alongside other fungicides, have shown variations in tolerance levels depending on the region and evaluation criteria. tubitak.gov.tr Understanding the mechanism of action of fungicides and the resistance mechanisms in pathogens is crucial for effective resistance management. wur.nl

Role in Integrated Pest Management (IPM) Programs

This compound can play a role in Integrated Pest Management (IPM) programs, which aim to control pests and diseases with minimal disturbance to the environment and natural resources. researchgate.net IPM is a holistic approach that combines various control methods, including chemical, non-chemical, biological, and cultural practices, often with the goal of reducing reliance on synthetic pesticides. researchgate.net Due to its specific mode of action and potency against fungal pathogens, this compound has been considered a tool in integrated pest management strategies for crop protection. made-in-china.com Combining antifungal treatments with different modes of action, such as integrating fungicides like this compound with compatible biological control agents, can reduce the selection pressure on pathogens and potentially lower the chances of resistance development. nih.gov Alternating the application of chemical inducers of resistance with fungicides is another strategy within IPM to effectively manage plant diseases while potentially reducing fungicide doses and the risk of pathogen resistance. nih.gov

Strategies for Mitigating Resistance Development

Mitigating the development of resistance to fungicides like this compound involves implementing strategic approaches. Using pesticide mixtures with different modes of action is preferred as it reduces the chance of resistance development. renupublishers.com Combining systemic fungicides with protectants, such as this compound, can help to attenuate the onset and propagation of resistant pathogen populations. tandfonline.com Applying two or more pesticides with different modes of action in a tank-mix or pre-pack can also delay the onset of, or mitigate, existing pest resistance. pesticidestewardship.org In such mixtures, the different pesticides must be active against the target pest so that individuals resistant to one mode of action are controlled by the partner pesticide with a different mode of action. pesticidestewardship.org Alternating fungicide applications with different modes of action is also a widely agreed-upon foundation for fungicide resistance management programs. uga.edu Sensitivity monitoring of pathogen populations to fungicides is invaluable in the development of resistance management strategies. tandfonline.com Implementing clean cultivation practices, preferring pest/disease tolerant or resistant varieties, and practicing crop rotation are also agronomic strategies that can help control pest outbreaks and reduce reliance on chemical treatments, thereby contributing to resistance management. renupublishers.com

Advanced Analytical Methodologies for Fentin Acetate Detection

Spectrophotometric Techniques

Spectrophotometric methods, particularly atomic absorption spectrophotometry (AAS), are established techniques for the determination of organotin compounds like fentin acetate (B1210297). These methods are typically employed for the quantification of total tin content in a sample. For the specific analysis of fentin acetate, a preliminary hydrolysis step is often required to convert the organotin compound to fentin hydroxide (B78521). Subsequently, the tin content is measured, which is then stoichiometrically related back to the concentration of this compound in the original sample.

While direct UV-Vis spectrophotometry of the intact this compound molecule is less common for quantitative analysis in complex matrices due to potential interferences, it can be utilized for the determination of certain compounds after specific reactions. For instance, some analytical procedures involve a derivatization step to produce a chromophore that can be detected by a UV-Vis detector. The selection of the appropriate wavelength and solvent system is critical to achieving the desired sensitivity and selectivity.

Chromatographic Methods

Chromatographic techniques are the cornerstone of modern analytical chemistry for the separation, identification, and quantification of this compound. These methods offer high resolution and sensitivity, allowing for the determination of trace levels of the compound in complex mixtures. The most prominent chromatographic methods employed for this compound analysis are High-Performance Liquid Chromatography (HPLC) and Gas-Liquid Chromatography (GLC), often coupled with various detectors for enhanced selectivity.

High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a widely used and robust method for the determination of this compound residues in various samples, including agricultural products and soil. ubc.caresearchgate.net This technique separates this compound from other components in the sample based on its differential partitioning between a stationary phase and a mobile phase.

A typical HPLC-UV method for this compound analysis involves extracting the compound from the sample matrix using a suitable solvent system, followed by a cleanup step to remove interfering substances. ubc.caresearchgate.net The extract is then injected into the HPLC system. The UV detector measures the absorbance of the eluent at a specific wavelength, which is characteristic of this compound, allowing for its quantification. For instance, detection at 220 nm has been successfully used for the analysis of this compound residues in beet and soil. ubc.caresearchgate.net Another method for the analysis of fentin and fentin-maneb formulations utilizes quantitation at 258.5 nm. researchgate.net

The choice of the HPLC column and the composition of the mobile phase are critical parameters that dictate the efficiency and resolution of the separation. For the analysis of this compound, reversed-phase columns are frequently employed.

A commonly used column is the Waters Sun Fire™-C18 column. ubc.caresearchgate.net This type of column has a non-polar stationary phase, and the separation is achieved by using a polar mobile phase. The optimization of the mobile phase composition is crucial for achieving good chromatographic separation. A typical mobile phase for this compound analysis on a C18 column consists of a mixture of an organic solvent, such as methanol or acetonitrile, and an aqueous solution, which may be acidified. For example, a mobile phase composed of methanol and 0.5% phosphoric acid in water has been shown to be effective. ubc.caresearchgate.net

Other advanced column chemistries, such as mixed-mode columns like the Primesep 100 and Obelisc R, have also been utilized for the analysis of fentin. sszp.eu These columns offer unique selectivity by combining reversed-phase and ion-exchange retention mechanisms. sszp.eu The mobile phase for these columns often involves a gradient of an organic solvent like acetonitrile and a buffer, such as ammonium acetate, with the pH adjusted to control the ionization of the analyte and achieve optimal separation. sszp.eu

The following table summarizes some of the column chemistries and mobile phases used for this compound analysis:

Column TypeStationary Phase ChemistryMobile Phase Composition
Waters Sun Fire™-C18Octadecylsilane (C18)Methanol and 0.5% phosphoric acid aqueous solution
Silica Gel ColumnSilicaGlacial acetic acid-hexane (5 + 95)
Primesep 100Mixed-mode with embedded acidic ion-pairing groupsGradient of acetonitrile and ammonium acetate buffer (pH 3.0)
Obelisc RMixed-mode with multiple ionic-pairing groups and a long hydrophobic chainGradient of acetonitrile and ammonium acetate buffer (pH 3.0)

The performance of an HPLC-UV method is evaluated by its detection limits and the recovery of the analyte from different sample matrices. The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while recovery indicates the efficiency of the extraction process.

For this compound, HPLC-UV methods have demonstrated good sensitivity and high recovery rates in various agricultural and environmental samples. For example, in the analysis of beet plants and soils, a method was developed with a minimum detectable level of 1.6×10⁻¹⁰ g and a lowest detectable concentration of 0.02 mg/kg. ubc.caresearchgate.net The average recoveries in this study were reported to be between 88.4% and 95.6% for beet plants and between 91.2% and 91.8% for soils. ubc.caresearchgate.net

In another study focusing on fortified rice samples, the average recoveries of this compound at three different spiking levels ranged from 76.0% to 114.3%, with a limit of detection between 0.02 and 0.06 mg/kg. researchgate.net These results highlight the suitability of HPLC-UV for the routine monitoring of this compound residues.

The table below presents a summary of detection limits and recoveries for this compound in different matrices using HPLC-UV.

MatrixLimit of Detection (LOD)Average Recovery (%)Relative Standard Deviation (%)
Beet Plants0.02 mg/kg88.4 - 95.62.0 - 4.5
Soils0.02 mg/kg91.2 - 91.84.3 - 5.3
Rice0.02 - 0.06 mg/kg76.0 - 114.31.9 - 13.4

Gas-Liquid Chromatography (GLC) is another powerful technique for the determination of this compound, particularly in formulations. researchgate.net Due to the low volatility of this compound, a derivatization step is typically required before GLC analysis. researchgate.net

A common derivatization procedure involves the conversion of triphenyltin (B1233371) acetate to a more volatile compound, such as butyltriphenyltin, through a Grignard reaction. researchgate.net The resulting derivative is then analyzed by GLC using either a flame ionization detector (FID) or a thermal conductivity detector (TCD). researchgate.net The separation is achieved on a packed column, for example, a column containing 5% SE-30 on Chromosorb W (HP) or Gas-Chrom Q. researchgate.net An internal standard, such as docosane, is often used to improve the accuracy and precision of the quantification. researchgate.net

An interlaboratory study conducted by the Collaborative International Pesticide Analytical Council (CIPAC) validated a GLC method for determining fentin in fentin-maneb preparations. The study reported good repeatability and reproducibility, with coefficients of variation for repeatability ranging from 0.8% to 1.4% and for reproducibility from 1.3% to 1.7%. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC/MS) and its tandem version (LC-MS/MS) have emerged as highly selective and sensitive techniques for the analysis of organotin compounds, including this compound. alsglobal.se This methodology combines the separation power of liquid chromatography with the mass-analyzing capabilities of a mass spectrometer, providing excellent specificity and low detection limits.

LC-MS/MS methods for this compound often utilize a quick and simple extraction procedure, such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. sszp.eu The sample extract is then injected into the LC system for separation. The mass spectrometer, typically equipped with an electrospray ionization (ESI) source, is operated in the Multiple Reaction Monitoring (MRM) mode to enhance selectivity and sensitivity. alsglobal.se This allows for the detection of this compound at very low concentrations, even in complex matrices like food and environmental samples. alsglobal.se

The use of an internal standard, such as triphenyl phosphate, is common in LC-MS/MS analysis to compensate for matrix effects and variations in instrument response. alsglobal.se The detection limits for organotin compounds, including fentin, using LC-MS/MS are well below the maximum residue limits (MRLs) established by regulatory bodies, making it an ideal technique for food safety and environmental monitoring. alsglobal.se

Sample Preparation Techniques

Extraction from Environmental and Biological Matrices

The choice of extraction technique for this compound is highly dependent on the nature of the sample matrix. Common approaches include liquid-liquid extraction (LLE) and solid-phase extraction (SPE), with the solvent system tailored to the specific properties of the sample.

For soil and plant matrices, such as beet, a multi-step extraction process has been proven effective. This involves an initial extraction with a mixture of hydrochloric acid and acetonitrile, followed by a second extraction using dichloromethane researchgate.net. This combination of solvents with differing polarities ensures the efficient recovery of this compound from the solid matrix. In another application, maceration with hexane has been used for the extraction of fentin residues from potatoes and celery. For water samples, extraction into benzene (B151609), facilitated by the addition of hydrochloric acid and sodium chloride, is a documented method nih.gov.

Tissue samples often require more rigorous extraction protocols. A common method involves using a solvent mixture of hexane, acetic acid, and tropolone epa.gov. Tropolone acts as a complexing agent, aiding in the extraction of the ionic organotin species into the organic phase researchgate.net. The use of ultrasonic baths can further enhance extraction efficiency by disrupting the sample matrix and improving solvent penetration cdc.gov.

The following table summarizes various extraction methods for this compound and related organotin compounds from different matrices.

MatrixExtraction TechniqueSolvents/ReagentsKey Features
Beet Plants & Soil Liquid-Liquid ExtractionHydrochloric acid, Acetonitrile, DichloromethaneTwo-step extraction for comprehensive recovery researchgate.net.
Potatoes & Celery MacerationHexaneSimple extraction procedure suitable for produce.
Water Liquid-Liquid ExtractionBenzene, Hydrochloric acid, Sodium chlorideEffective for partitioning the analyte from aqueous samples nih.gov.
Tissue Samples Solvent ExtractionHexane, Acetic acid, TropoloneTropolone is used as a complexing agent to facilitate extraction epa.govresearchgate.net.
Air Samples Sorbent Tube SamplingAcetonitrile, Acetic AcidSamples are collected on a sorbent tube and then desorbed for analysis cdc.gov.

Clean-up and Purification Methods

Following extraction, the resulting extract is often a complex mixture containing the target analyte along with numerous interfering substances like lipids, pigments, and other organic matter. A clean-up step is therefore essential to purify the sample, prevent damage to analytical instruments, and improve the accuracy of quantification.

Solid-phase extraction (SPE) is a widely used clean-up technique. For instance, extracts from sewage have been purified using Florisil/silica gel SPE cartridges ysi.com. For extracts from beet and soil, purification can be achieved using a column of acid aluminum oxide, with methanol as the eluting solvent researchgate.net. Silica gel is also frequently employed for the clean-up of organotin compounds, effectively separating them from co-extractives nih.govresearchgate.net.

In some cases, particularly for fatty matrices, gel permeation chromatography (GPC) may be employed. GPC separates molecules based on their size, effectively removing large molecules like lipids while allowing the smaller pesticide molecules to pass through for collection and analysis.

Clean-up TechniqueSorbent/Column MaterialTarget Matrix/InterferenceReference
Column Chromatography Acid Aluminum OxideBeet & Soil Extracts researchgate.net
Solid-Phase Extraction (SPE) Silica GelWater & Sediment Extracts nih.govresearchgate.net
Solid-Phase Extraction (SPE) Florisil/Silica Gel CartridgesSewage Extracts ysi.com

Determination of this compound Metabolites

In the environment and biological systems, this compound degrades into several metabolites. The primary degradation pathway involves the sequential loss of phenyl groups from the tin atom. This compound (a triphenyltin compound) first hydrolyzes to fentin hydroxide nih.gov. Subsequently, it metabolizes to diphenyltin (B89523) (DPhT) and then monophenyltin (MPhT) inchem.org. The determination of these degradation products is crucial for a complete assessment of environmental contamination and exposure.

The analysis of these metabolites often requires derivatization to increase their volatility for gas chromatography (GC) analysis or to improve their ionization for mass spectrometry (MS) researchgate.netresearchgate.net. Common derivatization techniques include ethylation using sodium tetraethylborate (NaBEt4) or pentylation using a Grignard reagent researchgate.netinchem.org.

Liquid chromatography (LC) coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the direct analysis of fentin and its metabolites without the need for derivatization sciex.com. Reversed-phase liquid chromatography has been successfully used to separate monophenyltin, diphenyltin, and triphenyltin nih.gov. High-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) is another highly sensitive method for the speciation analysis of organotin compounds .

Analyte/MetaboliteAnalytical TechniqueKey Methodological Details
Triphenyltin (Fentin) GC-FPDDerivatization with a Grignard reagent (pentylation) inchem.org.
Diphenyltin (DPhT) LC-Fluorimetric DetectionReversed-phase liquid chromatography with gradient elution nih.gov.
Monophenyltin (MPhT) LC-Fluorimetric DetectionReversed-phase liquid chromatography with gradient elution nih.gov.
Fentin & Metabolites LC-MS/MSDirect analysis using Multiple Reaction Monitoring (MRM) sciex.com.
Organotin Species HPLC-ICP-MSSeparation on a C18 column with a ternary gradient .

Quality Assurance and Quality Control in this compound Analysis

Robust Quality Assurance (QA) and Quality Control (QC) procedures are imperative to ensure the reliability and validity of analytical data for this compound. Laboratories should operate under an accredited scheme, such as ISO 17025, to ensure high standards are met epa.gov.

Key components of a QA/QC program for this compound analysis include:

Method Blanks: An analyte-free matrix is carried through the entire sample preparation and analysis process. This helps to identify any contamination introduced during the analytical procedure.

Laboratory Control Samples (LCS): A clean matrix is spiked with a known concentration of this compound and its metabolites. The recovery of the analytes is measured to assess the accuracy of the method.

Matrix Spikes/Matrix Spike Duplicates: A known amount of the analyte is added to a real sample, which is then analyzed in duplicate. This helps to evaluate the effect of the sample matrix on the analytical method's performance, including its accuracy and precision.

Calibration Standards: A series of standards with known concentrations are analyzed to create a calibration curve. This curve is used to quantify the analyte in unknown samples. Daily calibration with at least six working standards is recommended for organotin analysis cdc.gov.

Certified Reference Materials (CRMs): When available, CRMs (materials with a certified concentration of the analyte) should be analyzed to provide an independent assessment of the accuracy and traceability of the results.

By implementing these QA/QC measures, laboratories can ensure that the data generated for this compound analysis is accurate, precise, and legally defensible.

Regulatory Science and Risk Assessment Frameworks

International and National Regulatory Status

The regulatory status of fentin acetate (B1210297) varies globally, with many jurisdictions having banned or severely restricted its use due to environmental and health concerns. ontosight.ai

Internationally, fentin acetate is recognized as a hazardous substance. It is listed as a pesticide that has been banned by several countries and is subject to the Prior Informed Consent (PIC) procedure under the Rotterdam Convention, concerning the export and import of dangerous chemicals. herts.ac.ukpan-europe.infolgcstandards.compic.int This means that countries wishing to import this compound must first be informed of its potential risks and officially agree to receive it. pan-europe.info

In the European Union, this compound is not approved under Regulation (EC) No 1107/2009, which governs plant protection products. nih.govherts.ac.uk Its use has been banned in the EU for a considerable time. gba-group.com Despite the ban on its use, maximum residue levels (MRLs) for this compound and fentin hydroxide (B78521) were historically set in Annexes to Regulation (EC) No 396/2005, which pertains to MRLs of pesticides in food and feed. legislation.gov.ukeuropa.eu However, columns for this compound and fentin hydroxide have been deleted from Annex II and Part B of Annex III of this regulation by Commission Regulation (EU) 2015/868. legislation.gov.uk

In the United States, the use of this compound is regulated by the Environmental Protection Agency (EPA) under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA). ontosight.aiepa.gov It is classified as a toxic substance by the EPA. ontosight.ai

Some countries have specifically refused registration for this compound. ppqs.gov.in

Environmental Risk Assessment Methodologies

Environmental risk assessment (ERA) for pesticides like this compound is a critical process used to evaluate their potential adverse effects on non-target organisms, ecosystems, and biodiversity. europa.eu This assessment involves examining the pesticide's environmental fate and ecotoxicology. europa.eu The process typically follows a tiered approach, starting with standard laboratory tests and progressing to more complex simulated field and field studies if necessary. fao.org

Key aspects of an environmental risk assessment include:

Environmental Fate and Behavior: This involves understanding how this compound enters the environment, its distribution in different compartments (soil, water, air, sediment), and its transformation through processes like degradation. herts.ac.ukfao.orgepa.gov this compound has low aqueous solubility and low volatility. herts.ac.uk Evidence suggests it can be quite persistent in soil systems but less so in aquatic systems. herts.ac.uk Degradation of triphenyltin (B1233371) compounds, including this compound, occurs through mechanisms such as biological activity, UV irradiation, chemical reactions, and thermal processes, with biological and UV irradiation considered the most significant. inchem.org Hydrolysis in water can lead to the formation of triphenyltin hydroxide. herts.ac.ukinchem.org

Exposure Assessment: This estimates the potential exposure of various environmental organisms to this compound residues in water, food, soil, and air. epa.gov It considers the concentration of the chemical in relevant environmental compartments, its biological availability, and the biology of the organism, including its location, season, and feeding habits. fao.org

Ecological Effects Characterization: This describes the types of effects this compound can have on organisms and how these effects relate to exposure levels. epa.gov Ecotoxicological data for this compound, though sometimes limited, indicates high acute oral ecotoxicity to birds and high acute ecotoxicity to Daphnia. herts.ac.uk Organotin compounds, including this compound, have been found to have effects on the immune and reproductive systems. gba-group.com

Risk Characterization: This integrates the exposure and effects information to evaluate the likelihood of adverse environmental effects occurring. europa.euepa.gov

The environmental risk assessment aims to identify potential hazards and quantify risks in relation to the benefits of the pesticide's use. fao.org Risk management measures can then be implemented to reduce exposure, such as modified formulations or changes in application methods and timing. fao.org

Human Health Risk Assessment Methodologies

Human health risk assessments for pesticides like this compound evaluate the potential health risks to people who may be exposed through various routes, including food, water, air, and occupational activities. orst.eduepa.gov Regulatory bodies like the US EPA use a four-step process for human health risk assessment: Hazard Identification, Dose-Response Assessment, Exposure Assessment, and Risk Characterization. orst.eduepa.gov

Key steps in the human health risk assessment process include:

Hazard Identification (Toxicology): This step examines whether a pesticide has the potential to cause harm to humans and under what circumstances. epa.gov It involves evaluating toxicity studies to understand the spectrum of potential health effects from different types of exposure. epa.gov

Dose-Response Assessment: This step determines the relationship between the dose of a pesticide and the likelihood and severity of adverse health effects. epa.gov

Exposure Assessment: This estimates the amount, frequency, and duration of human exposure to the pesticide. epa.gov Exposure can occur through dietary intake (food and water), inhalation, and dermal contact, particularly for those involved in manufacturing, handling, or applying the pesticide. epa.govfao.org

For occupational exposure, risk assessments consider scenarios like opening containers, mixing, loading, application, spill cleanup, and re-entering treated areas. fao.org Risk can be mitigated through engineering controls and personal protective equipment. fao.org Two common methods for determining acceptable occupational risk are health-based exposure limits and the margin of exposure (MOE) approach. fao.org An MOE greater than 100 is generally considered an acceptable risk. fao.org For non-threshold effects like cancer, quantitative risk assessment uses mathematical models to estimate the probability of excess cancer risk. fao.org

Monitoring and Surveillance Programs for Environmental Residues

Monitoring and surveillance programs are essential for assessing the presence and concentration of pesticide residues, including those of this compound, in the environment and food. cropnuts.comsustainability-directory.com These programs help regulatory bodies ensure compliance with MRLs and evaluate the effectiveness of risk management measures. cropnuts.comfda.gov

In the United States, federal agencies like the EPA and the Food and Drug Administration (FDA) share responsibility for overseeing pesticide chemical residues in food. fda.gov The FDA's pesticide residue monitoring program selectively tests a wide range of domestic and imported foods for various pesticide residues. fda.gov The EPA is responsible for establishing tolerances, which are maximum residue levels permitted in food. fda.gov State-level programs, such as those in California, also monitor pesticide residues in produce and assess pesticides detected in drinking water. ca.gov

Environmental monitoring can include assessing concentrations of pesticides in surface water and sediment. Triphenyltin acetate has been detected in surface water in the Netherlands, particularly in the Rhine River, and high concentrations of triphenyltin have been found in harbor sediment in Lake Lucerne, Switzerland, suggesting persistence in sediment. nih.gov

These monitoring programs utilize various analytical methods to detect and quantify residues. fda.gov The data collected inform risk assessments and regulatory decisions. fda.govca.gov

Research Gaps and Future Directions in Fentin Acetate Studies

Elucidation of Specific Molecular Pathways in Ecotoxicity

While fentin acetate (B1210297) is known to inhibit mitochondrial ATP synthase, the specific molecular pathways involved in its ecotoxicity, particularly in various non-target organisms, are not fully elucidated herts.ac.ukethz.ch. Research is needed to understand how fentin acetate and its degradation products interact with biological molecules and disrupt cellular processes in aquatic and terrestrial organisms ethz.chnih.gov. Studies focusing on transcriptomics, proteomics, and metabolomics could provide deeper insights into the cellular responses and defense mechanisms triggered by this compound exposure. Identifying key molecular initiating events and adverse outcome pathways would improve the ability to predict and assess ecological risks ethz.ch.

Long-Term Chronic Effects and Multi-Generational Studies

Data on the long-term chronic effects of this compound exposure on various species and across multiple generations are limited un.org. Although some studies have indicated reproductive and developmental effects in rats and imposex in certain gastropods exposed to triphenyltin (B1233371) compounds, more comprehensive multi-generational studies are needed to understand potential transgenerational impacts and the long-term consequences for populations and ecosystems un.orgpan-europe.info. Research should investigate subtle chronic effects, such as impacts on behavior, immune function, and reproductive success, over extended periods and across several life cycles un.orginchem.org.

Remediation and Mitigation Strategies for Contaminated Environments

Effective strategies for the remediation and mitigation of this compound contamination in soil and aquatic environments are still required researchgate.netresearchgate.net. Given its persistence in soil, research into in-situ and ex-situ remediation techniques specifically tailored for organotin compounds is crucial herts.ac.ukresearchgate.net. This includes exploring the effectiveness of various physical, chemical, and biological methods in breaking down this compound and its toxic metabolites in different environmental matrices researchgate.netresearchgate.net. Developing cost-effective and scalable remediation technologies is a key future direction researchgate.net.

Development of Novel Bioremediation Approaches

Bioremediation holds promise as an environmentally friendly approach for degrading this compound nih.govresearchgate.netfehrgraham.comfrontiersin.org. While some studies suggest that bacteria can cleave aryl-tin bonds in triphenyltin acetate, the full potential of microbial degradation and the specific microorganisms involved are not well understood nih.govnih.gov. Future research should focus on isolating and characterizing microbial strains capable of efficiently degrading this compound and its transformation products nih.govresearchgate.net. Investigating the enzymes and metabolic pathways involved in the biodegradation process could lead to the development of novel bioaugmentation or biostimulation strategies for contaminated sites researchgate.netfrontiersin.org. Phytoremediation, using plants to extract or break down contaminants, could also be explored fehrgraham.com.

Advanced Predictive Toxicology and Exposure Modeling

Improving the ability to predict the toxicological effects of this compound and model its exposure in complex environmental systems is essential for risk assessment epa.govfrontiersin.orgoekotoxzentrum.ch. Advanced predictive toxicology approaches, including in silico methods and Quantitative Structure-Activity Relationships (QSARs), can help estimate the toxicity of this compound and its metabolites to a wider range of species epa.govfrontiersin.org. Integrating exposure modeling with toxicological data can provide a more realistic assessment of risks under different environmental scenarios oekotoxzentrum.ch. Research is needed to develop and validate models that account for fluctuating exposure concentrations and the time course of toxicity oekotoxzentrum.ch.

Comprehensive Global Residue Monitoring and Trends Analysis

Despite the withdrawal of this compound in many regions, historical use may have resulted in its persistence and ongoing presence in the environment herts.ac.ukfao.org. Comprehensive global monitoring programs are needed to assess current residue levels in various environmental compartments, including soil, water, sediment, and biota europa.eu. Standardized analytical methods are crucial for accurate and comparable data collection europa.euresearchgate.net. Analyzing long-term monitoring data can help identify trends in this compound concentrations, assess the effectiveness of past regulations, and highlight areas where contamination remains a concern europa.eu.

Socio-Economic and Public Health Impacts of Historical Use

The historical use of this compound, particularly in agriculture, may have had socio-economic and public health impacts that require further investigation researchgate.networldbank.orgird.fr. Research could explore potential links between past this compound use and health issues in agricultural workers and nearby communities researchgate.netird.fr. Assessing the economic costs associated with environmental contamination and potential health effects can inform future policies regarding pesticide use and regulation researchgate.net. Understanding the legacy impacts of this compound can also provide valuable lessons for managing other persistent environmental contaminants.

Comparative Analysis with Emerging Environmentally Relevant Contaminants

This compound, an obsolete organotin fungicide, presents distinct environmental behaviors and toxicological profiles when compared to a range of emerging environmentally relevant contaminants (EECs). While this compound's use has been restricted or banned in many regions, its persistence in certain environmental compartments necessitates a comparison with substances currently raising environmental concern. EECs encompass a broad category including pharmaceuticals, personal care products, flame retardants, perfluorochemicals, and other industrial and agricultural chemicals that are not traditionally monitored but have the potential for adverse ecological or human health effects frontiersin.orgenvirolink.govt.nz.

One key area of comparison lies in environmental persistence and fate. This compound is considered quite persistent in soil systems, although less so in aquatic systems herts.ac.uk. In moist soil and water, it can dissociate to form other triphenyltin species, which are not expected to volatilize significantly nih.gov. Biodegradation of this compound can occur, with studies indicating degradation in agricultural field soil within weeks to months under aerobic and anaerobic conditions nih.gov. In contrast, the persistence of EECs varies widely depending on their chemical structure. Some pharmaceuticals and personal care products are known to be relatively stable and can persist through wastewater treatment processes, entering surface waters envirolink.govt.nzscirp.orgmdpi.com. Per- and polyfluoroalkyl substances (PFAS), another group of EECs, are highly persistent in the environment due to their strong carbon-fluorine bonds.

Another critical aspect is their ecotoxicological impact. This compound is known to have high acute oral ecotoxicity, although specific ecotoxicological data can be limited herts.ac.uk. It has demonstrated toxicity to aquatic organisms, including fish researchgate.netjurnal-iktiologi.org. Studies have shown that this compound can affect the biological performance and hematological characteristics of fish like common carp (B13450389) and Nile tilapia at certain concentrations researchgate.netjurnal-iktiologi.org. Furthermore, fentin (the triphenylstanilium cation released from this compound) has been noted for potential endocrine disruption properties eurl-pesticides.eupan-europe.info. Emerging contaminants also exhibit a range of toxic effects on aquatic and terrestrial organisms, including endocrine disruption, reproductive effects, and impacts on growth and survival, depending on the specific compound and organism frontiersin.orgenvirolink.govt.nz. For instance, some pharmaceuticals can affect the behavior and physiology of aquatic life, while certain industrial chemicals can interfere with reproductive systems.

The mobility and potential for bioaccumulation also differ between this compound and various EECs. This compound is not expected to leach significantly to groundwater based on its physico-chemical properties herts.ac.uk. However, it is expected to adsorb to suspended solids and sediment in water nih.gov. A bioconcentration factor (BCF) of 800 for rainbow trout suggests a high potential for bioconcentration in aquatic organisms nih.gov. EECs display diverse mobility patterns; some are highly mobile in water, posing a risk to groundwater, while others tend to accumulate in sediments or biomagnify up the food chain. The potential for bioaccumulation in aquatic organisms is a shared concern with certain organotin compounds like this compound and some lipophilic EECs.

Comparing regulatory approaches highlights the shift in environmental monitoring and risk assessment. This compound is largely banned or restricted due to its recognized hazards eurl-pesticides.eufao.orgrivm.nl. The focus on EECs is more recent, driven by improved analytical techniques capable of detecting these compounds at low concentrations in the environment envirolink.govt.nzmdpi.com. Risk assessment for EECs often involves evaluating potential effects at environmentally relevant concentrations, which can be in the low microgram or nanogram per liter range mdpi.com. Studies comparing the protectiveness of ecological risk assessment approaches for pesticides have included this compound as a reference compound, noting that its high sorption capacity and persistence in sediment can influence the protectiveness of standard assessment tiers researchgate.netresearchgate.netoup.com.

The following table provides a conceptual comparison of this compound with selected categories of Emerging Environmentally Relevant Contaminants based on general observed characteristics:

CharacteristicThis compoundPharmaceuticals and Personal Care Products (PPCPs)Per- and Polyfluoroalkyl Substances (PFAS)
Environmental Persistence Quite persistent in soil, less in water herts.ac.ukVariable; some are persistent envirolink.govt.nzscirp.orgmdpi.comHighly persistent
Mobility in Water Low potential for leaching to groundwater herts.ac.uk; adsorbs to sediment nih.govVariable; some are highly mobile envirolink.govt.nzGenerally mobile
Potential for Bioaccumulation High (BCF of 800 in rainbow trout) nih.govVariable; some have bioaccumulation potentialSome have high bioaccumulation potential
Ecotoxicological Effects High acute oral toxicity; toxic to aquatic life; potential endocrine disruption herts.ac.ukresearchgate.netjurnal-iktiologi.orgeurl-pesticides.eupan-europe.infoWide range, including endocrine disruption and behavioral effects frontiersin.orgenvirolink.govt.nzVarious toxicities, including developmental and reproductive effects
Regulatory Status Largely banned or restricted eurl-pesticides.eufao.orgrivm.nlIncreasing monitoring and assessment; regulations evolving envirolink.govt.nzmdpi.comIncreasing regulation and monitoring

This comparison underscores that while this compound represents a legacy contaminant with known persistence and toxicity, emerging contaminants pose ongoing challenges due to their continuous introduction into the environment, diverse properties, and the need for further research on their long-term impacts and effective remediation strategies.

Q & A

Q. Methodological Considerations :

  • Use inert atmospheres (e.g., nitrogen) during synthesis to avoid oxidation.
  • Prioritize low-temperature storage for long-term stability studies.

Basic: What validated analytical methods are recommended for quantifying this compound in environmental samples?

Answer:
Quantification requires a combination of extraction and detection techniques:

Extraction : Solid-phase extraction (SPE) using C18 cartridges for aqueous matrices.

Detection :

  • GC-MS : Electron ionization (EI) mode with selected ion monitoring (SIM) for tin-specific fragments (e.g., m/z 121, 135) .
  • ICP-MS : For total tin quantification, though speciation requires chromatographic separation .

Q. Validation Steps :

  • Calibrate with certified reference materials (CRMs).
  • Include recovery studies (spiked samples) to assess matrix effects .

Basic: How should researchers design controlled experiments to assess this compound's antifungal efficacy while minimizing environmental cross-contamination?

Answer:
Experimental Design :

  • Variables :
    • Independent: Concentration gradient (e.g., 0.1–10 ppm).
    • Dependent: Fungal growth inhibition (measured via colony-forming units, CFUs).
  • Controls :
    • Negative (solvent-only) and positive (commercial fungicide) controls .
    • Environmental controls (soil/water blanks) to detect background tin levels .

Q. Containment Measures :

  • Use sealed growth chambers to prevent aerosolization.
  • Decontaminate waste with 10% HNO3 to neutralize organotin residues .

Advanced: What strategies are effective in reconciling contradictory data on this compound's environmental persistence across different soil types?

Answer:
Contradictions often arise from variable soil properties (pH, organic matter). Mitigation strategies include:

Standardized Protocols :

  • Use OECD Guideline 307 (Aerobic and Anaerobic Transformation in Soil) for comparative studies .

Multivariate Analysis :

  • Apply principal component analysis (PCA) to correlate degradation rates with soil parameters (e.g., cation exchange capacity) .

Replication :

  • Conduct triplicate experiments across geographically diverse soil samples to assess reproducibility .

Case Study : A 2022 study resolved discrepancies by normalizing data to soil organic carbon content, revealing pH-dependent hydrolysis as the primary degradation pathway .

Advanced: How can mechanistic toxicology studies be structured to elucidate this compound's molecular targets in non-target organisms?

Answer:
Stepwise Approach :

In Silico Modeling :

  • Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like acetylcholinesterase .

In Vitro Assays :

  • Expose cell lines (e.g., zebrafish hepatocytes) to this compound and profile transcriptomic changes via RNA-seq .

Validation :

  • Knockout models (e.g., CRISPR-Cas9) to confirm target gene involvement .

Data Integration : Combine omics data with phenotypic endpoints (e.g., oxidative stress biomarkers) to establish causality .

Advanced: What advanced spectroscopic techniques provide complementary insights into this compound's degradation pathways under varying pH conditions?

Answer:
Technique Synergy :

  • NMR Spectroscopy : <sup>119</sup>Sn NMR tracks tin coordination changes during hydrolysis (pH 2–9) .
  • FT-IR : Identifies acetate group cleavage via loss of C=O stretches (1700 cm<sup>-1</sup>) .
  • X-ray Absorption Spectroscopy (XAS) : Resolves structural changes in tin-ligand bonds at atomic resolution .

Q. Methodological Workflow :

Prepare buffered solutions (pH 2–12).

Conduct time-resolved sampling for kinetic analysis.

Cross-validate spectral data with computational models (e.g., DFT calculations) .

Tables for Quick Reference

Property Value/Method Relevance
Molecular Weight409.07 g/molDosage calculations
Storage Temperature+20°CPrevents thermal decomposition
Key Detection (GC-MS)m/z 121, 135Tin-specific quantification

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fentin acetate
Reactant of Route 2
Fentin acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.